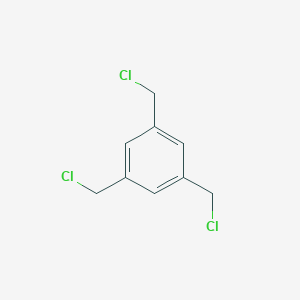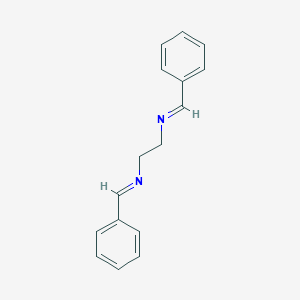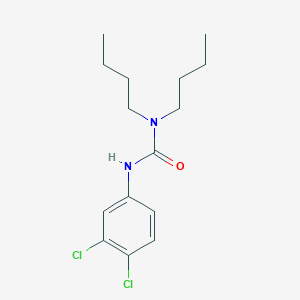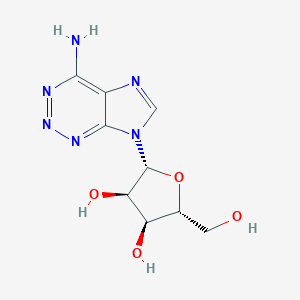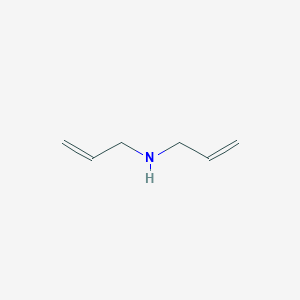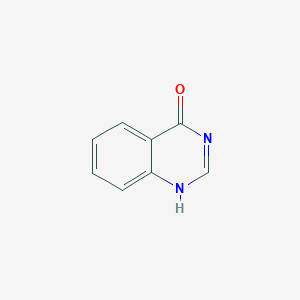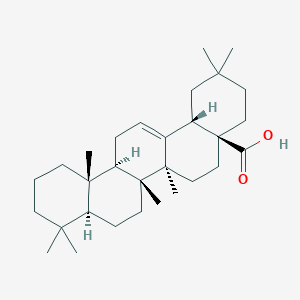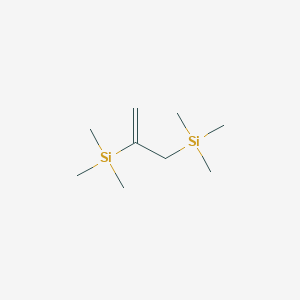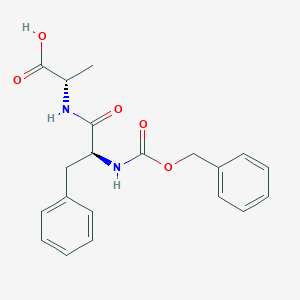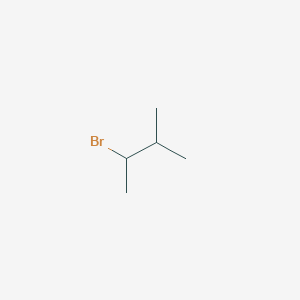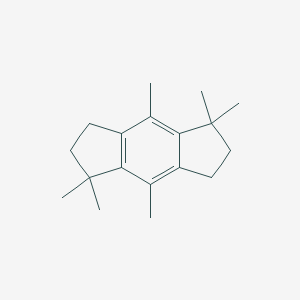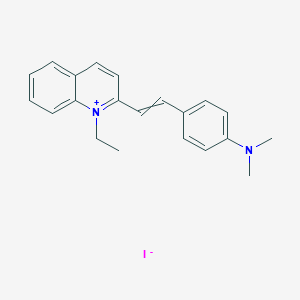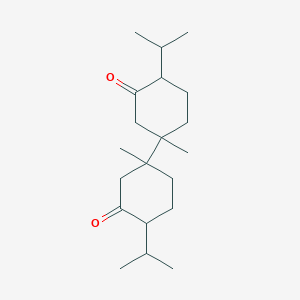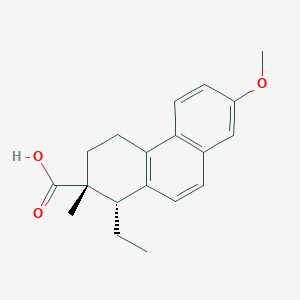
3-Methoxy-16,17-secoestra-1,3,5(10),6,8-pentaen-17-oic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
3-Methoxy-16,17-secoestra-1,3,5(10),6,8-pentaen-17-oic acid, or Moxestrol, is synthesized through a series of chemical reactions starting from estradiol. The synthetic route typically involves the use of reagents such as methanol and ethynyl magnesium bromide under controlled conditions . Industrial production methods follow similar synthetic routes but are optimized for large-scale production to ensure high yield and purity .
Analyse Des Réactions Chimiques
3-Methoxy-16,17-secoestra-1,3,5(10),6,8-pentaen-17-oic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the this compound molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine . The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
3-Methoxy-16,17-secoestra-1,3,5(10),6,8-pentaen-17-oic acid has been widely used in scientific research, particularly as a radioligand for estrogen receptor studies . Its high affinity for estrogen receptors makes it a valuable tool for studying estrogen receptor binding and activity. In addition to its use in receptor studies, this compound has applications in:
Chemistry: Used as a reference compound in the synthesis of other estrogenic compounds.
Biology: Employed in studies investigating the role of estrogen in various biological processes.
Medicine: Used in clinical research to explore new therapeutic applications for estrogenic compounds.
Industry: Utilized in the development of new estrogen-based pharmaceuticals.
Mécanisme D'action
3-Methoxy-16,17-secoestra-1,3,5(10),6,8-pentaen-17-oic acid exerts its effects by binding to estrogen receptors, specifically estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) . Upon binding, it activates these receptors, leading to the transcription of estrogen-responsive genes. This activation results in various physiological effects, including the regulation of reproductive functions and the maintenance of secondary sexual characteristics . The high potency of this compound is attributed to its strong binding affinity for estrogen receptors and its resistance to metabolic degradation .
Comparaison Avec Des Composés Similaires
3-Methoxy-16,17-secoestra-1,3,5(10),6,8-pentaen-17-oic acid is similar to other synthetic estrogens such as ethinylestradiol and estradiol . it is distinguished by its higher potency and selectivity for estrogen receptor alpha over estrogen receptor beta . Other similar compounds include:
Ethinylestradiol: A widely used synthetic estrogen in oral contraceptives.
Estradiol: The primary natural estrogen in humans.
Diethylstilbestrol: A synthetic nonsteroidal estrogen previously used in hormone therapy.
This compound’s unique structural modifications, such as the methoxy and ethynyl groups, contribute to its distinct pharmacological profile and make it a valuable compound in both clinical and research settings .
Propriétés
Numéro CAS |
15372-34-6 |
|---|---|
Formule moléculaire |
C19H22O3 |
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
1-ethyl-7-methoxy-2-methyl-3,4-dihydro-1H-phenanthrene-2-carboxylic acid |
InChI |
InChI=1S/C19H22O3/c1-4-17-16-7-5-12-11-13(22-3)6-8-14(12)15(16)9-10-19(17,2)18(20)21/h5-8,11,17H,4,9-10H2,1-3H3,(H,20,21) |
Clé InChI |
HZZSXUIUESWVSS-UHFFFAOYSA-N |
SMILES |
CCC1C2=C(CCC1(C)C(=O)O)C3=C(C=C2)C=C(C=C3)OC |
SMILES isomérique |
CC[C@H]1C2=C(CC[C@@]1(C)C(=O)O)C3=C(C=C2)C=C(C=C3)OC |
SMILES canonique |
CCC1C2=C(CCC1(C)C(=O)O)C3=C(C=C2)C=C(C=C3)OC |
Key on ui other cas no. |
15372-34-6 |
Synonymes |
cis-bisdehydrodoisynolic acid methyl ether doisynoestrol doisynoestrol, (1R-cis)-isomer doisynoestrol, (1S-cis)-isomer doisynoestrol, (1S-trans)-isomer doisynoestrol, (cis)-(+-)-isomer fenocycline RS 2874 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


